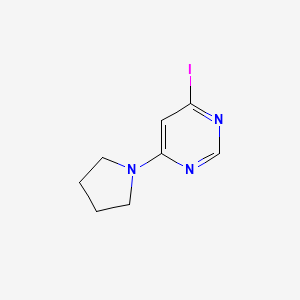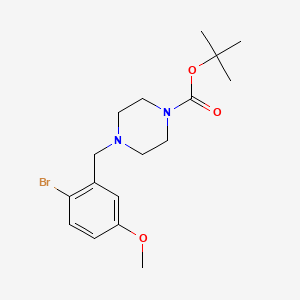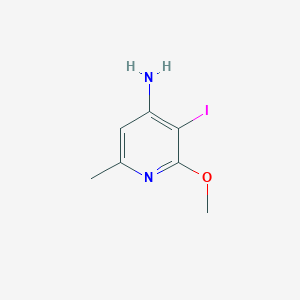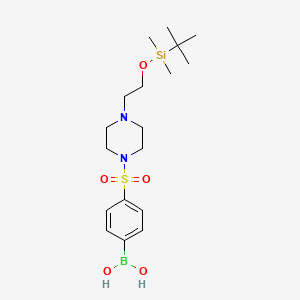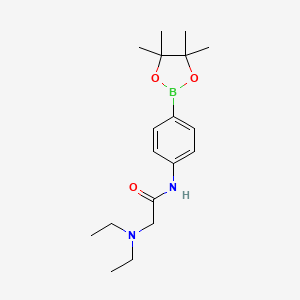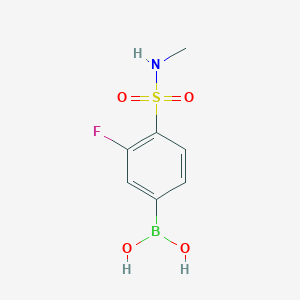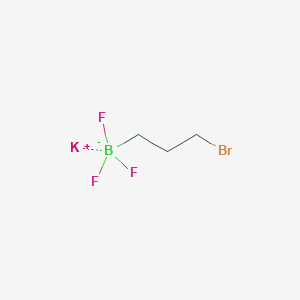
1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol
Descripción general
Descripción
“1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol” seems to be a complex organic compound. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “2,5-Dichlorobenzyl” part suggests the presence of a benzyl group with chlorine atoms at the 2nd and 5th positions .
Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions. For example, they can react with lithium aluminum hydride to reduce aldehydes and ketones to the corresponding alcohol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol” would depend on its specific structure. For example, 2,4-Dichlorobenzyl alcohol has a molecular weight of 177.03 g/mol .
Aplicaciones Científicas De Investigación
Potential as COX-2 Inhibitors
4,5-Diaryl-1H-pyrazole-3-ol derivatives, closely related to 1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol, have been synthesized and investigated as potential COX-2 inhibitors. These compounds showed selective inhibition for the COX-2 enzyme over COX-1, indicating their potential in therapeutic applications related to inflammation and pain management (Patel et al., 2004).
Novel Antipsychotic Agents
A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which can be structurally related to 1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol, were synthesized and evaluated for their antipsychotic-like properties. These compounds exhibited promising antipsychotic activity without significant interaction with dopamine receptors, suggesting their potential as novel antipsychotic drugs (Wise et al., 1987).
Application in Anti-Prostate Cancer Drugs
1-Aryl-3,4-substituted-1H-pyrazol-5-ol derivatives, structurally akin to 1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol, were synthesized as inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3). One of the synthesized compounds showed significant efficacy as a PCA-1/ALKBH3 inhibitor, demonstrating potential as an anti-prostate cancer drug (Nakao et al., 2014).
Synthesis of Arylmethylene Bis(1H-pyrazol-5-ol)s
Efficient synthesis methods for arylmethylene bis(1H-pyrazol-5-ol)s, related to 1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol, were developed. These methodologies provide significant advantages such as high yields and environmentally friendly conditions, indicating the compound's relevance in green chemistry applications (Karimi-Jaberi et al., 2012).
Antibacterial Activity
Research on 4,4′-(aryl or alkyl methylene)-bis(1H-pyrazol-5-ol) derivatives, which are structurally similar to 1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol, indicated significant antibacterial activity against various bacterial strains. This suggests the potential use of these compounds in developing new antibacterial agents (Bhavanarushi et al., 2013).
Corrosion Inhibition
Pyrazol derivatives, structurally related to 1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol, have been studied for their effectiveness in corrosion inhibition in the petroleum industry. These studies demonstrate the compound's potential in industrial applications, particularly in protecting metal surfaces in harsh chemical environments (Singh et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2,5-dichlorophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c11-8-1-2-10(12)7(3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPOJTDUHAKVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN2C=C(C=N2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408857.png)


